Tilmacoxib
Overview
Description
Tilmacoxib is a member of the class of 1,3-oxazoles, specifically a cyclooxygenase-2 inhibitor. It is known for its chemopreventive properties against experimental liver fibrosis in rats . The compound’s IUPAC name is 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide .
Mechanism of Action
Target of Action
Tilmacoxib, also known as JTE-522, is a highly selective, time-dependent, and irreversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity. This inhibition is achieved through a time-dependent and irreversible process . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby modulating the physiological processes that these compounds regulate.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are synthesized from arachidonic acid through the action of COX enzymes, including COX-2. By inhibiting COX-2, this compound reduces the production of prostaglandins .
Pharmacokinetics
This compound exhibits different bioavailability depending on its formulation. The bioavailability of this compound in solution form ranges from 64-88% , compared to 22-40% when administered in capsule form . This suggests that the formulation of this compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins. This results in the modulation of physiological processes regulated by these compounds, such as inflammation, pain, and fever . This compound has been found to be an effective chemopreventive agent against rat experimental liver fibrosis .
Biochemical Analysis
Biochemical Properties
Tilmacoxib interacts with the enzyme COX-2, inhibiting its activity . This interaction is highly selective and time-dependent . The inhibition of COX-2 by this compound is irreversible, which means that once the enzyme is inhibited, it cannot regain its function .
Cellular Effects
This compound has been shown to diminish lipopolysaccharide-induced prostaglandin E2 production in human peripheral blood mononuclear cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the COX-2 enzyme, leading to its inhibition . This inhibition can result in changes in gene expression within the cell .
Temporal Effects in Laboratory Settings
Its irreversible inhibition of COX-2 suggests that its effects could be long-lasting .
Dosage Effects in Animal Models
It has been shown to be an effective chemopreventive agent against rat experimental liver fibrosis .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway, where it interacts with the COX-2 enzyme .
Transport and Distribution
Given its role as a COX-2 inhibitor, it is likely that it is transported to sites where COX-2 is present .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely that it is localized to sites where COX-2 is present .
Preparation Methods
Tilmacoxib is synthesized through a series of chemical reactions involving the formation of the oxazole ring and subsequent functional group modifications. The synthetic route typically involves:
Formation of the oxazole ring: This is achieved by cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the cyclohexyl group, methyl group, and fluorobenzenesulfonamide group through various substitution reactions.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Tilmacoxib undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tilmacoxib has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of cyclooxygenase-2 inhibition.
Biology: The compound is used to investigate the biological pathways involving cyclooxygenase-2 and its role in inflammation and cancer.
Medicine: this compound is explored for its potential therapeutic effects in treating conditions like liver fibrosis and cancer.
Comparison with Similar Compounds
Tilmacoxib is compared with other cyclooxygenase-2 inhibitors such as Celecoxib and NS-398. While all these compounds inhibit cyclooxygenase-2, this compound is unique in its specific chemical structure, which may confer different pharmacokinetic properties and therapeutic effects .
Similar Compounds
Celecoxib: Another cyclooxygenase-2 inhibitor with a different chemical structure.
NS-398: A selective cyclooxygenase-2 inhibitor used in various research studies
Properties
IUPAC Name |
4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMJSJSRRDZIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057671 | |
Record name | Tilmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-68-4 | |
Record name | Tilmacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180200-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilmacoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILMACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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